

Spectroscopic and Synthetic Profile of Boc-(R)-alpha-benzyl-proline: A Technical Guide

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Compound of Interest

Compound Name: *Boc-(R)-alpha-benzyl-proline*

Cat. No.: *B112923*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-(R)-alpha-benzyl-proline**, a valuable chiral building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and general experimental protocols for its characterization.

Chemical Properties

Property	Value	Reference
Chemical Name	(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid	[1]
Synonyms	Boc-(R)- α -benzylproline, Boc-R- α -Bzl-Pro-OH, N-Boc-(R)-2-Benzyl-proline	[2]
CAS Number	706806-60-2	[2]
Molecular Formula	C ₁₇ H ₂₃ NO ₄	[2]
Molecular Weight	305.37 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	154-156 °C	[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-(R)-alpha-benzyl-proline**. The ¹H and ¹³C NMR data are predicted based on the analysis of similar structures, such as N-benzyl-L-proline^[3] and other Boc-protected amino acids. The IR and MS data are based on general principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data for **Boc-(R)-alpha-benzyl-proline** in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.35 - 7.20	m	5H	Aromatic (benzyl)
~ 4.0 - 3.8	m	1H	Proline CH
~ 3.5 - 3.3	m	2H	Proline CH ₂
~ 3.2 & 2.9	d	2H	Benzyl CH ₂
~ 2.4 - 1.8	m	4H	Proline CH ₂
~ 1.45	s	9H	Boc (tert-butyl)

Table 2.2: Predicted ¹³C NMR Spectral Data for **Boc-(R)-alpha-benzyl-proline** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~ 175 - 173	Carboxylic acid C=O
~ 155	Boc C=O
~ 135	Aromatic C (quaternary)
~ 130 - 127	Aromatic CH
~ 80	Boc C(CH ₃) ₃
~ 68	Proline C α
~ 58	Proline CH ₂
~ 40	Benzyl CH ₂
~ 30 - 25	Proline CH ₂
~ 28	Boc CH ₃

Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Absorption Bands for **Boc-(R)-alpha-benzyl-proline**

Wavenumber (cm ⁻¹)	Functional Group
3300 - 2500 (broad)	O-H stretch (carboxylic acid)
~ 3030	C-H stretch (aromatic)
~ 2975, 2870	C-H stretch (aliphatic)
~ 1740	C=O stretch (Boc carbonyl)
~ 1710	C=O stretch (carboxylic acid)
~ 1600, 1495, 1450	C=C stretch (aromatic)
~ 1400 - 1150	C-N stretch, C-O stretch

Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Data for **Boc-(R)-alpha-benzyl-proline**

m/z	Ion
306.17	[M+H] ⁺
328.15	[M+Na] ⁺
250.13	[M - C ₄ H ₉ O] ⁺ (loss of tert-butoxy)
204.12	[M - Boc] ⁺
91.05	[C ₇ H ₇] ⁺ (benzyl)

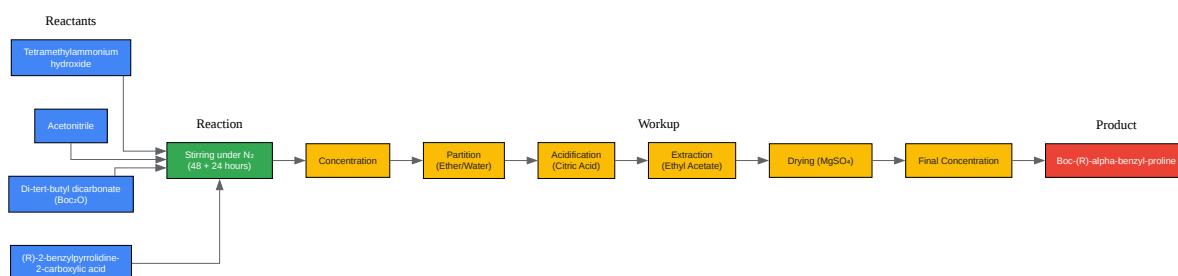
Experimental Protocols

Synthesis of Boc-(R)-alpha-benzyl-proline[2]

A general procedure for the synthesis involves the reaction of (R)-2-benzylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

- Step 1: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid and tetramethylammonium hydroxide pentahydrate in acetonitrile is stirred under a nitrogen atmosphere.

- Step 2: Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.
- Step 3: The reaction mixture is stirred for an extended period, with a second portion of Boc₂O added after 48 hours.
- Step 4: The reaction mixture is concentrated under reduced pressure.
- Step 5: The resulting residue is partitioned between ether and water.
- Step 6: The aqueous phase is washed with ether and then acidified with aqueous citric acid.
- Step 7: The acidified aqueous solution is extracted with ethyl acetate.
- Step 8: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.



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Caption: Synthetic workflow for **Boc-(R)-alpha-benzyl-proline**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Boc-(R)-alpha-benzyl-proline** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Number of scans: 1024 or more.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

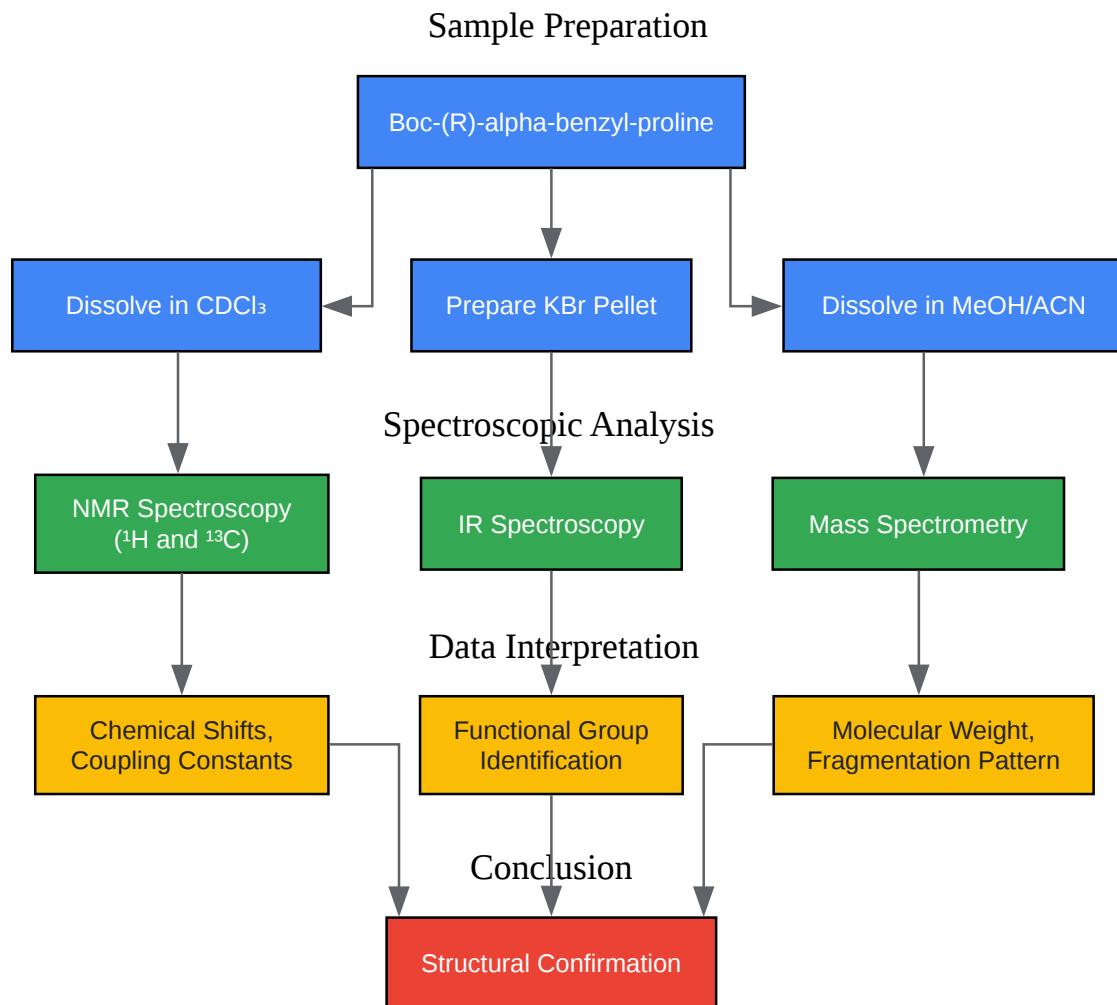
IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Spectrometer: FT-IR spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
 - Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.



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References

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